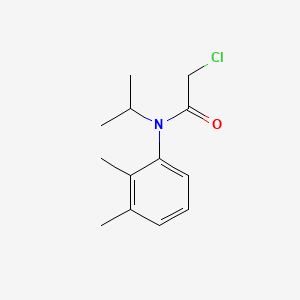
Xylachlor
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xylachlor is a herbicide.
科学的研究の応用
Chemical Properties and Classification
Xylachlor is classified as a chloroacetanilide herbicide, primarily used for controlling a wide range of weeds in various crops. Its structure allows it to inhibit specific biochemical pathways in plants, making it effective in agricultural settings.
Agricultural Use
This compound is predominantly utilized in agriculture for its herbicidal properties. It is effective against both annual and perennial weeds, thereby enhancing crop yield and quality.
Herbicidal Mechanism
This compound acts by inhibiting the synthesis of fatty acids in plants, which are crucial for cell membrane formation and overall plant growth. This mechanism leads to the eventual death of the targeted weeds.
Environmental Impact Studies
Recent research has highlighted the environmental implications of using this compound. Studies have indicated that its application can lead to soil degradation and water contamination, raising concerns about its long-term sustainability.
Case Study: Toxicity Assessment
A study conducted by Berber et al. (2023) assessed the potential health risks associated with this compound and similar compounds. The research utilized various predictive software tools to evaluate genotoxicity and carcinogenicity, categorizing this compound as a class 3 highly toxic compound with potential mutagenic effects .
Health Risk Evaluations
The potential health risks linked to this compound exposure have been a focal point in recent studies. Investigations into its carcinogenic properties suggest that long-term exposure may pose significant health risks to agricultural workers and surrounding communities.
Health Risk Table
| Study Reference | Findings | Health Risk Category |
|---|---|---|
| Berber et al. (2023) | Potential mutagenic effects identified | Class 3 Toxicity |
| N/A | No significant mutagenicity predicted | Unlikely Mutagenic |
Regulatory Considerations
Due to the identified health risks associated with this compound, regulatory bodies have implemented guidelines for its use in agricultural practices. These regulations aim to mitigate exposure risks for both humans and the environment.
Regulatory Framework
- EPA Guidelines : The Environmental Protection Agency has established limits on the application rates of this compound to minimize environmental contamination.
- Safety Protocols : Recommendations for protective equipment for agricultural workers handling this compound have been issued to reduce exposure risks.
特性
CAS番号 |
63114-77-2 |
|---|---|
分子式 |
C13H18ClNO |
分子量 |
239.74 g/mol |
IUPAC名 |
2-chloro-N-(2,3-dimethylphenyl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C13H18ClNO/c1-9(2)15(13(16)8-14)12-7-5-6-10(3)11(12)4/h5-7,9H,8H2,1-4H3 |
InChIキー |
UDRNNGBAXFCBLJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N(C(C)C)C(=O)CCl)C |
正規SMILES |
CC1=C(C(=CC=C1)N(C(C)C)C(=O)CCl)C |
外観 |
Solid powder |
Key on ui other cas no. |
63114-77-2 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide AC 206784 AC-206,784 xylachlo |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















